7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic organic compound belonging to the class of triazolopyrimidines. While its natural source hasn't been identified in the provided literature, it serves as a valuable building block in organic synthesis and a subject of investigation for its potential biological activity. Notably, derivatives of this compound have shown promising results as antimycobacterial agents [] and in modulating adenosine receptor expression [].
7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the class of triazolo-pyrimidines. This compound has garnered interest due to its potential therapeutic applications, particularly in the inhibition of specific receptor tyrosine kinases, which are implicated in various diseases including cancer. The compound is characterized by its unique triazole and pyrimidine ring structures, which contribute to its biological activity.
The compound can be synthesized through various chemical methods, leveraging starting materials such as 3,5-diaminotriazole and β-diketones. Research articles and patents provide insights into its synthesis and applications, indicating a growing interest in this compound within pharmaceutical research .
7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is classified as a triazolo-pyrimidine derivative. Its structure includes a triazole ring fused with a pyrimidine ring, with a carboxylic acid group at the 6-position and an isopropyl substituent at the 7-position. This classification places it among compounds that exhibit significant biological activities, particularly as enzyme inhibitors.
The synthesis of 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves several key steps:
Technical details suggest that controlling reaction conditions such as temperature and solvent choice is crucial for optimizing yield and purity .
The molecular structure of 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be represented as follows:
1S/C9H10N4O2/c1-5(2)7-6(8(14)15)3-10-9-11-4-12-13(7)9/h3-5H,1
This structure features a five-membered triazole ring fused to a six-membered pyrimidine ring with an isopropyl group at the 7-position and a carboxylic acid at the 6-position.
The compound's molecular weight is approximately 194.20 g/mol. The presence of multiple functional groups contributes to its reactivity and potential interactions in biological systems .
7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can participate in various chemical reactions:
These reactions are fundamental for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid primarily involves its role as an inhibitor of receptor tyrosine kinases. By binding to the active site of these enzymes, it disrupts signaling pathways that promote cell proliferation and survival.
Data indicate that inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells. The specific interaction with AXL receptor tyrosine kinase has been highlighted in research studies demonstrating its potential therapeutic efficacy against proliferative diseases .
The physical properties of 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid include:
The chemical properties include:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has several notable applications:
The relentless pursuit of novel therapeutic agents has positioned heterocyclic scaffolds as indispensable structural motifs in drug discovery. These frameworks, characterized by their remarkable chemical versatility and biological compatibility, serve as the architectural foundation for approximately 85% of all marketed pharmaceutical agents. Among these, nitrogen-containing heterocycles demonstrate particular promise due to their ability to engage in diverse molecular interactions with biological targets, mimicking endogenous substrates and enabling precise modulation of disease pathways [4]. Triazolo-pyrimidine derivatives represent an evolution of the classic purine isosteres, combining the advantageous physicochemical properties of both triazole and pyrimidine rings into a single, pharmacologically privileged chemotype.
Heterocyclic compounds provide an unparalleled molecular toolkit for medicinal chemists seeking to optimize drug-target interactions. Their significance stems from several intrinsic properties: 1) The presence of multiple heteroatoms facilitates the formation of crucial hydrogen bonding networks with biological macromolecules; 2) Their inherent structural rigidity enables precise spatial orientation of pharmacophoric elements; and 3) Their synthetic tractability allows for efficient generation of diverse analogue libraries. The triazolo[1,5-a]pyrimidine core exemplifies these advantages, featuring three nitrogen atoms capable of acting as both hydrogen bond acceptors and, in protonated states, as donors. This electronic versatility underpins its ability to interact with diverse enzyme families, particularly kinases and ATP-binding proteins, making it a cornerstone in targeted cancer therapeutics and anti-infective development [4].
The triazolo[1,5-a]pyrimidine nucleus has transitioned from a chemical curiosity to a privileged scaffold in contemporary drug design. This evolution is marked by its incorporation into compounds exhibiting potent inhibitory activity across multiple therapeutic target classes. Notable examples include kinase inhibitors disrupting aberrant signaling pathways in oncology, antimicrobial agents targeting nucleotide biosynthesis, and central nervous system modulators influencing neurotransmitter activity. The scaffold's success is attributed to its isosteric relationship with purine nucleobases, enabling competitive inhibition of enzymes involved in nucleotide metabolism while simultaneously providing sites for strategic substitution that enhance selectivity and pharmacokinetic profiles. This dual advantage—molecular mimicry coupled with synthetic flexibility—has accelerated its adoption in hit-to-lead optimization campaigns targeting enzymatically driven disease mechanisms [4].
The specific investigation of 7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1049605-05-1) is driven by its distinctive molecular features that present compelling opportunities for medicinal chemistry exploration. The isopropyl substituent at the 7-position introduces steric bulk and lipophilicity that can significantly influence binding interactions within hydrophobic enzyme pockets—a strategic advantage observed in optimized kinase inhibitors. Simultaneously, the carboxylic acid moiety at the 6-position serves as a versatile chemical handle for derivatization or as a participant in ionic interactions within biological targets. This functional group duality creates a molecular platform amenable to extensive structural diversification through established coupling reactions, facilitating rapid generation of amide, ester, or hydrazide derivatives for structure-activity relationship studies. Furthermore, the compound's well-characterized purity profile (typically ≥98%) ensures reliability in biological assays, while its commercial availability accelerates preclinical research efforts [1] [2] [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: